For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ginsenoside Rc
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Ginsenoside Rc. It includes detailed experimental protocols for its extraction and analysis, and a visualization of a key signaling pathway it modulates. Ginsenoside Rc is a protopanaxadiol-type tetracyclic triterpenoid saponin found predominantly in plants of the Panax genus (ginseng).[1][2][3] It is one of the major active components responsible for the pharmacological effects of ginseng and is the subject of extensive research for its potential therapeutic applications in metabolic syndrome, cancer, and inflammatory conditions.[3][4][5][6]
Chemical Structure and Properties
Ginsenoside Rc is a steroid glycoside belonging to the dammarane family of triterpene saponins.[2][7] Its structure consists of a tetracyclic triterpenoid aglycone, specifically 20(S)-protopanaxadiol, linked to sugar moieties. The aglycone features hydroxyl groups at the 3β, 12β, and 20(S) positions.[7]
The glycosylation pattern of Ginsenoside Rc is as follows:
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At the C-3 position , the hydroxyl group is attached to a β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside.
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At the C-20 position , the hydroxyl group is linked to an α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside.[7]
This specific arrangement of sugars distinguishes Ginsenoside Rc from other protopanaxadiol ginsenosides like Rb1, Rb2, and Rd.[8]
IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[7]
Physicochemical and Spectroscopic Data
The physicochemical properties of Ginsenoside Rc have been determined through various analytical methods. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for its structural elucidation and confirmation.[9][10] Two-dimensional NMR experiments have been employed to correct previous inaccuracies in peak assignments.[9]
| Property | Value | Reference(s) |
| Molecular Formula | C₅₃H₉₀O₂₂ | [6][7] |
| Molecular Weight | 1079.27 g/mol | [5][6] |
| Appearance | White solid / White to pale yellow powder | [3][6] |
| Melting Point | 199–201 °C | [3][6] |
| Boiling Point | 1128.3 ± 65.0 °C (Predicted) | [3][6] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [3][6] |
| pKa | 12.85 ± 0.70 (Predicted) | [6] |
| Solubility | Slightly Soluble: DMSO, Methanol, Pyridine Soluble: Water, Ethanol Insoluble: Ether, Benzene DMSO: 100 mg/mL (92.65 mM) | [3][5][6] |
| Spectroscopic Data | Characterized by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (e.g., UPLC-QTOF/MS). | [8][9][10] |
Experimental Protocols
The extraction, isolation, and quantification of Ginsenoside Rc are critical steps for research and development. Various methods have been optimized to improve yield and purity.
Extraction and Isolation from Panax ginseng
Several methods exist for extracting ginsenosides, including traditional decoction and modern techniques like microwave-assisted and accelerated solvent extraction.[3][11][12] A comparative study found that refluxing with 100% methanol provided the highest recovery for Ginsenoside Rc.[13]
Objective: To extract and isolate Ginsenoside Rc from dried Panax ginseng root powder.
Methodology (Based on Reflux Extraction): [13][14]
-
Sample Preparation: Dry the roots of Panax ginseng and grind them into a fine powder to maximize the surface area for extraction.[14]
-
Extraction:
-
Place 10 g of the dried ginseng powder into a round-bottom flask.
-
Add 200 mL of 100% methanol to the flask.
-
Connect the flask to a reflux condenser.
-
Heat the mixture to 60 °C and maintain reflux with gentle agitation for 1-2 hours.[13]
-
-
Filtration: After extraction, cool the mixture to room temperature. Filter the sample through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50 °C to yield a crude extract.
-
Purification (Column Chromatography):
-
Suspend the crude extract in water and partition sequentially with n-butanol.[9]
-
Subject the n-butanol fraction, which is rich in ginsenosides, to repeated column chromatography on silica gel and octadecyl silica (ODS) columns.[9][11]
-
Elute the columns with a gradient of chloroform-methanol-water or a similar solvent system to separate the individual ginsenosides.
-
Collect fractions and monitor using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure Ginsenoside Rc.
-
Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a standard method for the quantitative analysis of ginsenosides.[13][14]
Objective: To quantify the concentration of Ginsenoside Rc in an extract.
Methodology:
-
Standard Preparation: Prepare a stock solution of purified Ginsenoside Rc standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.[12]
-
Sample Preparation: Dissolve a known weight of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.
-
Chromatographic Conditions (Example): [14][15]
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: Ascentis® Express C18 (or equivalent C18 reversed-phase column).[14]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.[15]
-
Flow Rate: 0.8 mL/min.[9]
-
Column Temperature: 35 °C.[15]
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the Ginsenoside Rc peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Ginsenoside Rc in the sample using the linear regression equation from the calibration curve.
-
Caption: Experimental workflow for Ginsenoside Rc extraction and analysis.
Biological Activity and Signaling Pathways
Ginsenoside Rc exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects.[5] These effects are mediated through the modulation of various cellular signaling pathways.
Modulation of the PI3K/Akt/FoxO1 Pathway
One of the key mechanisms underlying the protective effects of Ginsenoside Rc against oxidative stress is its ability to modulate the PI3K/Akt/FoxO1 signaling cascade.[1][16] Oxidative stress is implicated in numerous diseases, and the FoxO1 transcription factor plays a critical role in regulating genes involved in the cellular response to this stress.[1]
Under conditions of oxidative stress, Ginsenoside Rc treatment leads to:
-
Activation of PI3K/Akt: Ginsenoside Rc promotes the activation of the PI3K/Akt pathway.[1][16]
-
Phosphorylation of FoxO1: Activated Akt phosphorylates FoxO1, leading to its inactivation and exclusion from the nucleus.
-
Upregulation of Catalase: The inhibition of FoxO1 results in the upregulation of its target gene, catalase, a crucial antioxidant enzyme.[1]
-
Suppression of Reactive Species (RS): Increased catalase activity enhances the decomposition of hydrogen peroxide, thereby suppressing the accumulation of reactive oxygen species and mitigating cellular damage.[16]
This pathway highlights the potential of Ginsenoside Rc as a therapeutic agent for conditions associated with oxidative stress.
Caption: Ginsenoside Rc modulates the Akt/FoxO1 signaling pathway.
References
- 1. Ginsenoside Rc modulates Akt/FoxO1 pathways and suppresses oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginsenoside - Wikipedia [en.wikipedia.org]
- 3. Ginsenoside Rc: A potential intervention agent for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ginsenoside Rc | Immunology & Inflammation related chemical | Mechanism | Concentration [selleckchem.com]
- 6. Ginsenoside Rc | 11021-14-0 [chemicalbook.com]
- 7. Ginsenoside Rc | C53H90O22 | CID 12855889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC分離:アメリカ人参のジンセノサイド類 [sigmaaldrich.com]
- 15. Ginseng-Derived Carbon Quantum Dots Enhance Systemic Exposure of Bioactive Ginsenosides and Amplify Energy Metabolism in Mice [mdpi.com]
- 16. Ginsenoside Rc modulates Akt/FoxO1 pathways and suppresses oxidative stress | Semantic Scholar [semanticscholar.org]
